2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide
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Overview
Description
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide is a synthetic organic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Preparation Methods
The synthesis of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide typically involves the reaction of 3-chloro-4-(quinolin-8-yloxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antimalarial, and anticancer agent due to the biological activities associated with quinoline derivatives.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Industrial Applications: Quinoline derivatives are used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide involves its interaction with specific molecular targets in cells. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This compound may also interact with other cellular pathways, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
2-chloro-N-[3-chloro-4-(quinolin-8-yloxy)phenyl]acetamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
Quinoline-2-carboxylic acid: Known for its antimicrobial properties.
8-hydroxyquinoline: Used as an antiseptic and disinfectant.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C17H12Cl2N2O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
2-chloro-N-(3-chloro-4-quinolin-8-yloxyphenyl)acetamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-10-16(22)21-12-6-7-14(13(19)9-12)23-15-5-1-3-11-4-2-8-20-17(11)15/h1-9H,10H2,(H,21,22) |
InChI Key |
JEDDHSKRUJIXFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C(C=C(C=C3)NC(=O)CCl)Cl)N=CC=C2 |
Origin of Product |
United States |
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